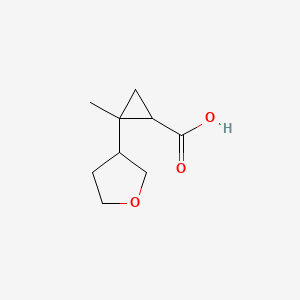
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, a mixture of diastereomers, is a compound with a unique structure that includes a cyclopropane ring and an oxolane (tetrahydrofuran) ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor, such as an alkene, using a reagent like diazomethane or a Simmons-Smith reagent. The reaction conditions typically require a catalyst, such as a transition metal complex, and may be conducted under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired diastereomeric mixture.
化学反应分析
Types of Reactions
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., alcohols), and substituted cyclopropane compounds.
科学研究应用
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用机制
The mechanism by which 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific chemical transformations. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and the reagents used .
相似化合物的比较
Similar Compounds
Similar compounds include other cyclopropane carboxylic acids and their derivatives, such as:
- Cyclopropanecarboxylic acid
- 2,2-dichloro-1-methylcyclopropanecarboxylate
- Cyclopropylmethanol
Uniqueness
What sets 2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid apart is its combination of a cyclopropane ring with an oxolane ring, which imparts unique chemical properties and reactivity. This structural feature makes it a valuable compound in synthetic chemistry and various research applications .
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
2-methyl-2-(oxolan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-9(4-7(9)8(10)11)6-2-3-12-5-6/h6-7H,2-5H2,1H3,(H,10,11) |
InChI 键 |
BTEZBAOBYIDKPE-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1C(=O)O)C2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
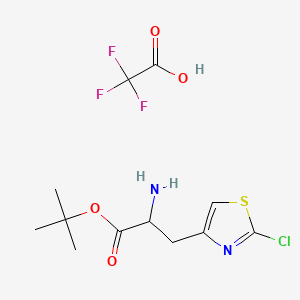
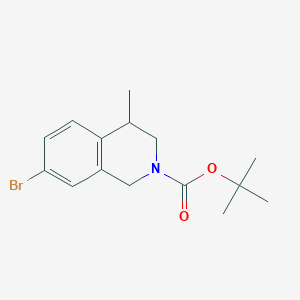


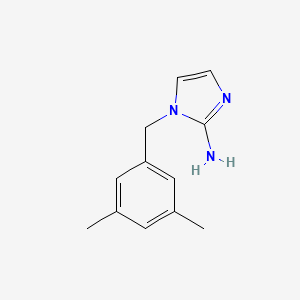

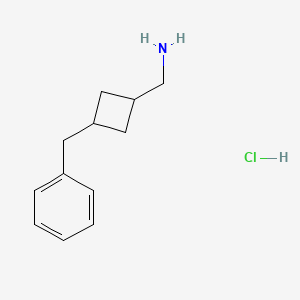

![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

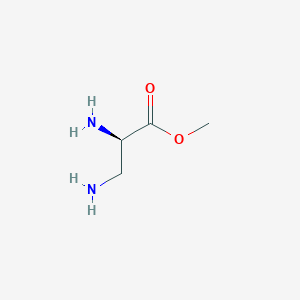
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)
